molecular formula C8H13NO4 B8588375 Diethyl 2-iminobutanedioate CAS No. 52604-04-3

Diethyl 2-iminobutanedioate

Cat. No.: B8588375
CAS No.: 52604-04-3
M. Wt: 187.19 g/mol
InChI Key: IASLVYCHKIMROY-UHFFFAOYSA-N
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Description

Diethyl 2-iminobutanedioate is a synthetic organic compound characterized by a butanedioate backbone substituted with an imino group (-NH-) at the 2-position and ethyl ester groups. The imino group confers reactivity distinct from conventional esters, making it valuable in pharmaceutical and chemical synthesis as an intermediate .

Properties

CAS No.

52604-04-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

diethyl 2-iminobutanedioate

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h9H,3-5H2,1-2H3

InChI Key

IASLVYCHKIMROY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares diethyl 2-iminobutanedioate (inferred structure) with three analogs:

Compound Name Molecular Formula CAS No. Key Functional Groups Applications/Notes
This compound (hypothetical) C8H13NO4 N/A Imino (-NH-), ethyl esters Synthetic intermediate; reactivity studies
Diethyl succinate C8H14O4 123-25-1 Ethyl esters Flavoring agent (FEMA 2377)
Diethyl 2-(2-methoxyphenyl)iminobutanedioate C15H19NO5 6961-59-7 Imino, methoxyphenyl, ethyl esters Discontinued; pharmaceutical intermediate
Dimethyl itaconate C7H10O4 617-52-7 Methyl esters, methylidene Polymer chemistry; bioactive molecule
Key Observations:
  • Diethyl succinate lacks the imino group, resulting in lower reactivity and broader use in food and fragrance industries due to its pleasant odor and stability .
  • However, its discontinued status suggests synthesis or stability challenges .
  • Dimethyl itaconate features a methylidene group, enabling conjugation reactions distinct from the imino group’s nucleophilic properties .

Physicochemical Properties

Property Diethyl succinate Diethyl 2-(2-methoxyphenyl)iminobutanedioate Dimethyl itaconate
Appearance Colorless to pale yellow liquid Not specified (likely solid) Liquid (inferred)
Boiling Point (°C) ~80 Not reported Not reported
Solubility Miscible in water/organic solvents Likely limited due to aromatic substituent Soluble in organic solvents
Stability Stable under inert storage Discontinued; sensitive to moisture/air? Stable under standard conditions
  • Diethyl succinate exhibits high solubility and stability, making it industrially favorable .

Q & A

Q. What are the established methods for synthesizing Diethyl 2-iminobutanedioate with high purity?

  • Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, dissolving maleic anhydride in diethyl ether and adding a stoichiometric equivalent of a nucleophile (e.g., diethyl amine) under cooling (e.g., ice bath) to control exothermicity. Physical constants such as solubility in diethyl ether (polar aprotic solvent) and boiling points of reagents are critical for solvent selection and reaction setup . Purification steps, such as recrystallization or column chromatography, should be optimized based on the compound’s polarity and stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • FTIR : Identifies functional groups (e.g., imine C=N stretch ~1600–1700 cm⁻¹, ester C=O ~1740 cm⁻¹) .
  • NMR : ¹H NMR resolves ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), while ¹³C NMR confirms carbonyl and imine carbons.
  • Mass Spectrometry : Determines molecular ion (M⁺) and fragmentation patterns.
    Calibration with pure standards and solvent blank subtraction are essential for accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematic analysis of variables is required:
  • Parameter Screening : Test temperature, solvent purity, and reagent stoichiometry (e.g., excess diethyl amine to drive equilibrium).
  • Statistical Tools : Use ANOVA to identify significant factors affecting yield.
  • Reproducibility Checks : Compare results across independent labs to rule out equipment or procedural biases.
    Document raw data and uncertainties (e.g., ±5% yield variation due to humidity) to support conclusions .

Q. What computational approaches are suitable for elucidating the reaction mechanism of this compound formation?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states and intermediates for nucleophilic attack on maleic anhydride.
  • Molecular Dynamics : Simulates solvent effects (e.g., diethyl ether’s polarity) on reaction kinetics.
  • Database Mining : Cross-reference with platforms like Reaxys or PubChem for analogous mechanisms .
    Validate computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring).

Q. How can solvent selection impact the solubility and reactivity of this compound?

  • Methodological Answer : Solvent polarity and dielectric constant directly influence solubility and reaction pathways:
SolventPolarity IndexSuitability for Reaction
Diethyl ether2.8Ideal for low-polarity intermediates
Dichloromethane3.1Moderate polarity, good for imine stabilization
Acetonitrile5.8High polarity, risk of side reactions

Pre-screen solvents using Hansen solubility parameters and conduct stability tests under reflux conditions .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and mixing efficiency.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Safety Protocols : Address exothermic risks (e.g., ice baths for small-scale trials, jacketed reactors for larger batches) .

Data Analysis and Reporting Guidelines

Q. How should researchers handle raw data discrepancies in this compound studies?

  • Methodological Answer :
  • Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5% in NMR integration).
  • Outlier Detection : Apply Grubbs’ test to identify statistically anomalous data points.
  • Transparent Reporting : Include raw data tables in appendices and highlight processed data critical to conclusions in the main text .

Q. What are best practices for documenting experimental protocols involving this compound?

  • Methodological Answer :
  • Detailed Logs : Record batch numbers, purity grades (>95%), and storage conditions (e.g., desiccated at –20°C).
  • Safety Data : Reference SDS sheets for handling precautions (e.g., avoid inhalation, use fume hoods) .
  • Peer Review : Pre-submit protocols to repositories like protocols.io for community feedback .

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